molecular formula C12H13N3O2 B8619085 ethyl 3-methyl-1-pyridin-2-ylpyrazole-4-carboxylate

ethyl 3-methyl-1-pyridin-2-ylpyrazole-4-carboxylate

Cat. No.: B8619085
M. Wt: 231.25 g/mol
InChI Key: DIJJLPYYRDYVKE-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with a pyridyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-1-pyridin-2-ylpyrazole-4-carboxylate typically involves the reaction of 2-pyridylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or methanol with a catalytic amount of acid or base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyridyl ring.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1-pyridin-2-ylpyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyridyl and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-1H-pyrazole-4-carboxylate: Lacks the pyridyl group, which may affect its binding properties and reactivity.

    3-Methyl-1-(2-pyridyl)-1H-pyrazole: Lacks the ethyl ester group, which may influence its solubility and reactivity.

    1-(2-Pyridyl)-1H-pyrazole-4-carboxylate: Lacks the methyl group, which may alter its steric and electronic properties.

Uniqueness

Ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both the pyridyl and ethyl ester groups allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 3-methyl-1-pyridin-2-ylpyrazole-4-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-8-15(14-9(10)2)11-6-4-5-7-13-11/h4-8H,3H2,1-2H3

InChI Key

DIJJLPYYRDYVKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Similar to Example 1, equimolar amounts of 2-pyridylhydrazine and 2-formyl-3-oxo-butyric acid ethyl ester were combined in a solution of 50% pyridine in ethanol. Analysis showed that the resulting solid was determined to be the named product (m.p. 49° C.–50° C.).
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Synthesis routes and methods II

Procedure details

A mixture of ethyl 3-methyl-1H-pyrazole-4-carboxylate (7.59 g), 2-chloropyridine (5 ml), sodium hydride (60%, oily, 2.32 g) and N,N-dimethylformamide (150 ml) was stirred at 180° C. overnight. The reaction mixture was poured into water, which was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography to obtain ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate (8.31 g, yield 73%) from the fraction eluted with ethyl acetate-hexane (1:9, volume ratio). This was recrystallized from ethyl acetate-hexane. Melting point: 79–80° C.
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